PD 168568

Dopamine Receptor Receptor Binding Selectivity

PD 168568 is an orally bioavailable, chiral isoindolinone-based D4 antagonist with a 209-fold selectivity over D2, uniquely inhibiting glioblastoma stem cell (GNS) proliferation at 25–50 µM—an activity absent in L-745870 and A-381393. At 3 mg/kg oral, it minimizes D2-mediated effects while providing robust D4 blockade. This compound is essential for target validation in oncology and neuroscience studies where chemotype-specific effects distinguish D4 potency-dependent phenomena.

Molecular Formula C22H29Cl2N3O
Molecular Weight 422.4 g/mol
CAS No. 210688-56-5
Cat. No. B560265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 168568
CAS210688-56-5
Synonyms3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one dihydrochloride
Molecular FormulaC22H29Cl2N3O
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl
InChIInChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H
InChIKeyRMNWLEGGYCVHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD 168568 (CAS 210688-56-5) – Potent and Selective Dopamine D4 Receptor Antagonist for Neuroscience and Oncology Research


PD 168568 is an orally bioavailable dopamine D4 receptor (DRD4) antagonist, characterized by a chiral isoindolinone scaffold [1]. It exhibits potent binding affinity for the D4 receptor with a Ki of 8.8 nM, demonstrating high selectivity over D2 and D3 dopamine receptors (Ki values of 1842 nM and 2682 nM, respectively) . Beyond its classical neurological applications, PD 168568 has shown anti-proliferative activity against glioblastoma neural stem cells (GNS) with an IC50 range of 25–50 µM [2].

PD 168568 D4 Antagonist: Why D2/D3 Antagonists or Less Selective D4 Ligands Cannot Substitute


Substitution with standard D2/D3-preferring antipsychotics (e.g., haloperidol) or even other D4-selective ligands (e.g., L-745870, A-381393, FAUC 213, NGD 94-1) is not scientifically interchangeable. Critical differentiation arises from quantitative variations in D2/D4 selectivity ratios [1], divergent functional activity at polymorphic D4 receptor variants [2], and unique efficacy in non-dopaminergic pathological contexts, such as the inhibition of glioblastoma stem cell proliferation where D2-preferring ligands are inactive [3].

PD 168568 Differentiation Evidence: Quantitative Selectivity and Functional Comparisons


D4 vs. D2 Receptor Selectivity: A Quantitative Cross-Study Comparison of PD 168568, L-745870, and FAUC 213

PD 168568 exhibits a D2/D4 selectivity ratio of 209-fold (Ki D2=1842 nM / Ki D4=8.8 nM) [1]. In contrast, the comparator L-745870 exhibits a selectivity ratio of 2233-fold (Ki D2=960 nM / Ki D4=0.43 nM), reflecting a >10-fold higher absolute D4 potency . FAUC 213 exhibits a D2/D4 selectivity ratio of 1545-fold (Ki D2=3400 nM / Ki D4=2.2 nM), positioning its D4 potency intermediate between PD 168568 and L-745870 .

Dopamine Receptor Receptor Binding Selectivity

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion Reversal – Direct Comparison with L-745870

PD 168568 (3 mg/kg, oral) significantly reverses amphetamine-stimulated locomotor activity in rats [1]. In the same preclinical model, L-745870 demonstrates efficacy at an oral dose of 3 mg/kg as well, but with a higher degree of D4 occupancy [2]. Direct head-to-head data at a neuronal level shows PD 168568 (50 nM) and L-745870 (100 nM) both prevent D4-mediated inhibition of GnRH neurons [3].

Behavioral Pharmacology In Vivo Antipsychotic Models

Glioblastoma Stem Cell Inhibition: A Unique Non-Neurological Differentiation of PD 168568

PD 168568 inhibits the proliferation and survival of glioblastoma neural stem cells (GNS) with an IC50 of 25–50 µM [1]. In contrast, L-745870 (a high-affinity D4 antagonist) shows no significant effect on GNS proliferation or autophagy at concentrations up to 50 µM [2]. This functional divergence is not explained by D4 receptor affinity alone, as A-381393 (Ki=1.5 nM) also fails to inhibit GNS growth, suggesting a unique polypharmacology or off-target effect of the isoindolinone scaffold [3].

Cancer Stem Cells Glioblastoma Autophagy

Oral Bioavailability and Blood-Brain Barrier Penetration: A Class-Level Inference with Distinct Advantages

PD 168568 is orally active and brain-penetrant, as demonstrated by its efficacy in reversing amphetamine-induced hyperlocomotion following oral administration in rats [1]. While many D4 antagonists (e.g., L-745870, A-381393, FAUC 213) share this property, PD 168568's unique isoindolinone scaffold may offer distinct metabolic stability advantages over other chemotypes [2]. Direct comparative PK data (e.g., brain-to-plasma ratios, half-life) for PD 168568 versus other D4 antagonists are not publicly available, but its robust oral in vivo activity is well-established.

Pharmacokinetics Oral Dosing Brain Penetration

Optimal Use Cases for PD 168568: D4-Mediated Behavioral Studies and Glioblastoma Stem Cell Research


In Vivo Validation of D4 Receptor Function in Rodent Behavioral Models

Use PD 168568 (3 mg/kg, oral) to selectively antagonize D4 receptors in models of amphetamine-induced hyperlocomotion, prepulse inhibition, or cognitive flexibility. Its moderate D2/D4 selectivity (209-fold) and robust oral activity make it suitable for studies where complete D4 blockade is not required and D2-mediated effects must be minimized but not entirely excluded [1]. Compare effects to L-745870 to differentiate D4 potency-dependent phenomena.

Investigating D4 Receptor-Mediated Neuronal Signaling in Electrophysiology

Apply PD 168568 (50 nM) in whole-cell patch-clamp experiments to block D4 receptor-mediated inhibition of GnRH neurons or other D4-expressing neuronal populations [2]. Its functional potency in this assay (50 nM) is higher than L-745870 (100 nM), offering a more sensitive probe for D4-dependent currents.

Targeting Glioblastoma Stem Cells via Autophagy Modulation

Employ PD 168568 (25–50 µM) to inhibit the proliferation and survival of patient-derived glioblastoma neural stem cells (GNS) [3]. This application is unique to PD 168568 and not shared by other D4 antagonists, making it essential for studying scaffold-specific anti-cancer mechanisms or validating D4 as a therapeutic target in glioblastoma [3].

Differentiating D4-Mediated from Off-Target Effects in Polypharmacology Studies

Utilize PD 168568 alongside L-745870, A-381393, or FAUC 213 to dissect D4-specific vs. chemotype-specific effects. The divergent activity of these ligands in glioblastoma models (PD 168568 active; L-745870 and A-381393 inactive) provides a powerful tool for target validation and off-target profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 168568

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.